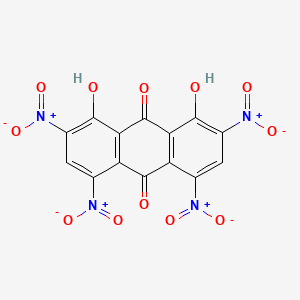
Chrysamminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chrysamminic acid involves complex organic reactions. While specific synthetic routes are not widely documented, it typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of laboratory-scale methods to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Chrysamminic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄) is a strong oxidizing agent used in various organic reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions) are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Its unique chemical properties may make it useful in biochemical studies and as a tool for probing biological systems.
Industry: It may have applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chrysamminic acid exerts its effects is not well-documented. it is likely that it interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Chrysanthemic acid: An organic compound related to natural and synthetic insecticides.
Cinnamic acid: Known for its role in treating various medical conditions.
Uniqueness: Chrysamminic acid is unique due to its high oxygen content and specific molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Chrysamminic acid, a compound derived from certain plant sources, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a polyhydroxylated aromatic compound, which contributes to its diverse biological activities. Its structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.
- Anti-inflammatory Effects : Studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory conditions.
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing natural antimicrobial agents.
Biological Activity Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Inhibits growth of pathogens |
Case Studies and Research Findings
-
Antioxidant and Anti-inflammatory Study :
A study conducted on the effects of this compound on oxidative stress revealed significant reductions in malondialdehyde levels (a marker of oxidative stress) in treated cells compared to controls. Additionally, the expression of inflammatory markers was notably decreased, indicating its dual role as an antioxidant and anti-inflammatory agent . -
Therapeutic Potential in Inflammatory Bowel Disease (IBD) :
Recent research explored this compound derivatives as potential treatments for IBD. One derivative demonstrated an IC50 value of 4.71 μM in inhibiting monocyte adhesion to colon epithelium induced by TNF-α, showcasing the compound's potential therapeutic application . -
Antimicrobial Activity :
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 50 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .
Properties
CAS No. |
517-92-0 |
|---|---|
Molecular Formula |
C14H4N4O12 |
Molecular Weight |
420.20 g/mol |
IUPAC Name |
1,8-dihydroxy-2,4,5,7-tetranitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4N4O12/c19-11-5(17(27)28)1-3(15(23)24)7-9(11)14(22)10-8(13(7)21)4(16(25)26)2-6(12(10)20)18(29)30/h1-2,19-20H |
InChI Key |
YYOOOMNEONKALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















